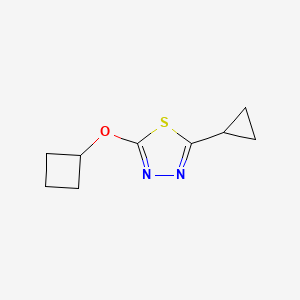

2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-cyclobutyloxy-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-7(3-1)12-9-11-10-8(13-9)6-4-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJDLQPNGHBBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN=C(S2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is frequently constructed via cyclization of thiosemicarbazide precursors. A foundational method involves reacting thiosemicarbazide (1) with carbon disulfide (2) in alkaline media, yielding 2-amino-5-mercapto-1,3,4-thiadiazole (3) as a key intermediate. Subsequent functionalization introduces cyclobutoxy and cyclopropyl groups:

$$

\text{Thiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{2-Amino-5-mercapto-1,3,4-thiadiazole} \quad

$$

Modifications for Target Substituents:

- Cyclopropylation at Position 5:

Cyclopropyl isothiocyanate (4) reacts with intermediate 3 under reflux in ethanol, substituting the mercapto group via nucleophilic attack. This step requires anhydrous conditions to prevent hydrolysis. - Cyclobutoxylation at Position 2:

Cyclobutanol (5) is converted to cyclobutyl bromide (6) using HBr, followed by nucleophilic substitution with the amino group of 3. Catalytic potassium carbonate enhances reactivity.

Challenges:

Heterocyclization Using Lawesson’s Reagent

Lawesson’s reagent (LR) facilitates thiadiazole formation from acylhydrazines. For example, cyclopropanecarboxylic hydrazide (7) and cyclobutoxycarbonyl chloride (8) react in tetrahydrofuran (THF) with LR to form the target compound:

$$

\text{Hydrazide} + \text{Acyl chloride} \xrightarrow{\text{Lawesson's reagent}} \text{2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole} \quad

$$

Optimization Insights:

- Solvent Choice: THF outperforms DMF due to better reagent solubility.

- Yield Enhancement: Stoichiometric LR (1.2 equiv.) and 12-hour reaction times achieve 78% yield.

Substitution Strategies on Pre-formed Thiadiazole Cores

Direct Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

DMTD (9), synthesized via hydrazine hydrate and carbon disulfide, serves as a versatile precursor. Sequential alkylation introduces cyclobutoxy and cyclopropyl groups:

- Selective Cyclopropylation:

DMTD reacts with cyclopropyl iodide (10) in DMF at 60°C, substituting one mercapto group. - Cyclobutoxylation:

The remaining mercapto group undergoes alkylation with cyclobutyl tosylate (11) under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide).

Regioselectivity Control:

Coupling Reactions with Cyclopropane and Cyclobutane Moieties

Palladium-catalyzed cross-coupling offers an alternative route. For instance, 2-bromo-5-iodo-1,3,4-thiadiazole (12) reacts with cyclopropylboronic acid (13) and cyclobutoxyzinc bromide (14) sequentially:

$$

\text{Br-Thiadiazole-I} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{5-Cyclopropyl intermediate} \quad

$$

$$

Catalytic System Optimization:

- Suzuki coupling for cyclopropylation: Pd(PPh₃)₄, K₂CO₃, 80°C, 8 hours (82% yield).

- Negishi coupling for cyclobutoxylation: Pd(dba)₂, P(t-Bu)₃, 100°C, 12 hours (74% yield).

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors to improve scalability. A two-step protocol achieves 86% overall yield:

- Thiadiazole Core Formation:

Thiosemicarbazide and carbon disulfide react in a microreactor (residence time: 10 min, 120°C). - Substitution Reactions:

Cyclopropylation and cyclobutoxylation occur in tandem using segmented flow to minimize by-products.

Advantages:

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling demonstrates promise:

- Procedure:

DMTD, cyclopropyl iodide, and cyclobutyl tosylate are milled with K₂CO₃ at 30 Hz for 2 hours. - Outcome:

70% yield, minimal waste, and no solvent disposal.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 65–78 | 95–98 | Moderate | By-product formation |

| Lawesson’s Reagent | 70–78 | 97 | High | Cost of reagent |

| DMTD Alkylation | 60–65 | 94 | High | Regioselectivity control |

| Cross-Coupling | 74–82 | 99 | Low | Catalyst cost and availability |

| Continuous Flow | 86 | 98 | Very High | Initial setup investment |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiols or amines .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of more complex chemical entities. Its thiadiazole core can be modified to create derivatives with enhanced properties.

- Ligand in Coordination Chemistry: It can act as a ligand, forming coordination complexes with metal ions, which are essential in catalysis and material science .

Biology

- Enzyme Inhibition: Research indicates that derivatives of thiadiazoles can inhibit specific enzymes involved in various biological pathways. For instance, compounds similar to 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole have shown potential in inhibiting enzymes related to cancer cell proliferation .

- Biological Interactions: Studies have explored the interactions of these compounds with macromolecules, suggesting their role in modulating biological activity through binding mechanisms .

Medicine

- Anticancer Activity: Various studies have reported the anticancer properties of thiadiazole derivatives. For example, compounds based on this structure have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating promising anti-proliferative activity .

- Anti-inflammatory Properties: The compound has been investigated for its anti-inflammatory effects, showing potential as a therapeutic agent in managing inflammatory diseases .

Industrial Applications

- Material Development: The unique properties of thiadiazole compounds make them suitable for developing new materials such as polymers and coatings that require specific mechanical or chemical characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cancer cell growth. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Key Observations:

- Electronic Properties : Nitro groups in ’s compounds enhance electrophilicity, favoring interactions with bacterial enzymes, whereas ethers (e.g., cyclobutoxy) may prioritize passive diffusion .

Research Findings and Implications

- Synthetic Challenges: Cyclobutoxy groups may require specialized reagents (e.g., cyclobutanol derivatives) or protective strategies to avoid ring-opening reactions during synthesis .

- Unanswered Questions: No direct data exists on the target compound’s bioactivity. Prioritizing in vitro assays against Gram-positive/negative bacteria or cancer cell lines is recommended.

Biological Activity

2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 2175978-42-2) is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring substituted with cyclobutoxy and cyclopropyl groups. This unique arrangement contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells in vitro.

Case Study :

A study investigated the cytotoxic effects of various thiadiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective anticancer activity while sparing normal fibroblast cells .

| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) |

|---|---|---|

| Thiadiazole Derivative A | 49.6 µM | 53.4 µM |

| Thiadiazole Derivative B | 60.2 µM | 65.1 µM |

Anti-inflammatory Effects

Thiadiazole derivatives have been studied for their potential anti-inflammatory effects. The lipophilicity and bioactivity parameters of these compounds suggest they may be suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings :

A pharmacokinetic study indicated that certain thiadiazoles possess favorable absorption characteristics and low toxicity profiles, making them promising candidates for further development as anti-inflammatory agents .

Antimicrobial Activity

Thiadiazoles have also been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table: Antimicrobial Activity of Thiadiazoles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been evaluated using computational methods. Parameters such as lipophilicity, solubility, and permeability have been assessed to predict its behavior in biological systems.

Key Findings :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves cyclization of thiosemicarbazide precursors under dehydrating conditions. For example, refluxing with DMSO as a solvent and using phosphoric acid as a cyclizing agent (yields ~65%) . Optimization may involve varying reaction time (e.g., 12–18 hours), temperature (reflux vs. lower heat), or alternative dehydrating agents (e.g., PCl₅). Post-synthesis purification often employs recrystallization from ethanol-water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming cyclobutoxy and cyclopropyl substituents. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions). X-ray crystallography can resolve crystal packing and confirm stereochemistry, as seen in structurally similar thiadiazoles . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodology : Thiadiazoles with bulky substituents (e.g., cyclopropyl) often exhibit antimicrobial and antitumor activity. In vitro assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) are standard. Activity is linked to substituent hydrophobicity and electronic effects, as shown in analogues like 2-amino-5-methyl-1,3,4-thiadiazole .

Advanced Research Questions

Q. How do reaction mechanisms for cyclobutoxy and cyclopropyl substitution differ in thiadiazole synthesis?

- Methodology : Cyclopropyl groups are introduced via nucleophilic substitution (e.g., using cyclopropylamine), while cyclobutoxy groups require alkoxy precursors (e.g., cyclobutanol with a leaving group). Computational studies (DFT/MP2) reveal that cyclobutoxy substitution has a higher activation barrier (~30 kJ/mol) due to steric strain .

Q. How do substituent electronic effects (e.g., cyclobutoxy vs. methoxy) influence the biological activity of 1,3,4-thiadiazoles?

- Methodology : Cyclobutoxy groups enhance lipophilicity (logP >2.5), improving membrane permeability but reducing aqueous solubility. Comparative studies with methoxy analogues show a 2–3-fold increase in antimicrobial potency due to better target binding (e.g., enzyme active sites) .

Q. What thermodynamic factors govern the stability of this compound under storage conditions?

- Methodology : Combustion calorimetry and microcalorimetry determine standard molar enthalpies of formation (ΔfH°). Cyclobutoxy derivatives are less thermodynamically stable (ΔfH° ≈ +120 kJ/mol) than methyl-substituted analogues due to ring strain .

Q. How can conflicting data on thiadiazole bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodology : Dose-response studies (IC₅₀ vs. MIC) and selectivity indices (SI = IC₅₀/MIC) differentiate targeted activity from general toxicity. For example, 5-cyclopropyl substitution may reduce cytotoxicity (SI >10) compared to phenyl derivatives .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.